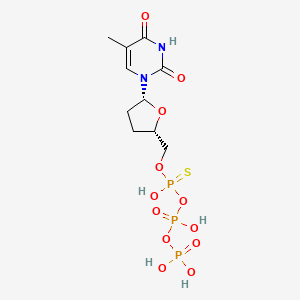

ddTTP|AS

Description

Conceptual Framework of Dideoxynucleotide Analogs in Nucleic Acid Biochemistry

Dideoxynucleotide analogs are structurally similar to natural dNTPs but differ crucially in their sugar moiety. While dNTPs have a hydroxyl group at both the 2' and 3' carbon positions of the deoxyribose sugar, ddNTPs lack the hydroxyl group at the 3' carbon position wikipedia.org. This seemingly small structural difference has profound implications for DNA polymerization.

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the growing DNA chain and the 5'-phosphate group of the incoming dNTP ugm.ac.id. This reaction extends the DNA chain by one nucleotide biosyn.com. In the presence of ddNTPs, DNA polymerase can incorporate a ddNTP into the growing chain because it possesses the 5'-triphosphate group necessary for the initial phosphodiester bond formation wikipedia.org. However, once a ddNTP is incorporated, the absence of the 3'-hydroxyl group means that no further phosphodiester bonds can be formed at that position wikipedia.org. This effectively halts DNA elongation, leading to chain termination wikipedia.org.

This chain-terminating property makes dideoxynucleotide analogs invaluable in techniques requiring controlled stops in DNA synthesis.

Dideoxythymidine Triphosphate (ddTTP) as a Chain-Terminating Substrate Analog

Dideoxythymidine triphosphate (ddTTP) is the dideoxynucleotide analog of deoxythymidine triphosphate (dTTP). It contains a thymine (B56734) base, a dideoxyribose sugar lacking the 3'-hydroxyl group, and a triphosphate group attached to the 5' carbon of the sugar. When ddTTP is incorporated into a growing DNA strand by DNA polymerase, it terminates the synthesis at that point, as the necessary 3'-OH group for the addition of the next nucleotide is absent wikipedia.orgbiosyn.com.

This characteristic function of ddTTP is central to the Sanger sequencing method, also known as the chain termination method sigmaaldrich.comfiveable.me. In this technique, a DNA template is replicated in the presence of DNA polymerase, dNTPs, and a small proportion of ddNTPs, including ddTTP khanacademy.org. The random incorporation of ddTTP at positions where thymine would normally be added results in a series of DNA fragments of varying lengths, each ending with a ddTTP sigmaaldrich.com. These fragments can then be separated by size, and the position of the terminated fragments reveals the location of thymine bases in the original DNA sequence fiveable.me.

Research findings highlight the sensitivity of certain DNA polymerases to ddTTP. For instance, wheat DNA polymerase A shows resistance to ddTTP compared to HIV-RT and DNA polymerase gamma nih.gov. Conversely, wheat DNA polymerase CI exhibits extreme sensitivity to ddTTP, a characteristic shared with animal DNA polymerase beta and other beta-class enzymes researchgate.net. Studies on mungbean ddNTP-sensitive DNA polymerase also indicate that ddTTP strongly influences distributive DNA synthesis researchgate.net. These findings underscore the varying interactions between ddTTP and different DNA polymerases, which can be relevant in optimizing techniques utilizing chain termination.

While specific kinetic data for ddTTP incorporation across a wide range of polymerases can vary depending on the enzyme and reaction conditions, the fundamental mechanism of chain termination due to the lack of the 3'-hydroxyl group remains consistent.

Below is a table summarizing key properties of ddTTP:

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₆N₂NaO₁₃P₃ (Sodium Salt) / C₁₀H₁₇N₂O₁₃P₃ (Acid) | sigmaaldrich.com, nih.gov |

| Molecular Weight | 488.15 (Sodium Salt) / 466.17 (Acid) | sigmaaldrich.com, nih.gov |

| CAS Number | 128524-26-5 (Sodium Salt) / 611-60-9 (Acid) | sigmaaldrich.com, nih.gov |

| PubChem CID | 65051 (Acid) | nih.gov |

| Function | Chain-terminating inhibitor of DNA polymerase | chemsrc.com |

| Key Feature | Lacks 3'-hydroxyl group | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17N2O12P3S |

|---|---|

Molecular Weight |

482.24 g/mol |

IUPAC Name |

[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N2O12P3S/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17)/t7-,8+,27?/m0/s1 |

InChI Key |

FAQQERCUPGTTIG-RZGVPLDQSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Mechanistic Insights into Dideoxythymidine Triphosphate Activity

Molecular Basis of DNA Polymerase Chain Termination by ddTTP

DNA polymerases catalyze the synthesis of new DNA strands by adding deoxynucleotides to the 3' end of a growing primer strand. This process involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the primer and the alpha-phosphate group of the incoming deoxynucleotide triphosphate. ddTTP interferes with this fundamental process.

Elucidation of the 3'-Hydroxyl Group Abrogation in Deoxyribose

The critical structural difference between ddTTP and its natural counterpart, dTTP, lies in the sugar moiety. While dTTP contains a deoxyribose sugar with a hydroxyl group at the 3' carbon position, ddTTP contains a dideoxyribose sugar, which lacks a hydroxyl group at both the 2' and 3' carbon positions fiveable.mewikipedia.orglibretexts.org. The absence of the 3'-hydroxyl group is the key feature that confers chain-terminating properties to ddTTP.

In normal DNA synthesis, the 3'-hydroxyl group of the terminal nucleotide on the primer strand acts as a nucleophile, attacking the alpha-phosphate of the incoming dNTP. This nucleophilic attack is essential for the formation of the phosphodiester bond that links the new nucleotide to the growing chain numberanalytics.comnih.govlibretexts.org.

Disruption of Phosphodiester Bond Formation and Strand Elongation Arrest

When ddTTP is incorporated into a growing DNA strand by DNA polymerase, the absence of the 3'-hydroxyl group at the terminal position prevents the subsequent formation of a phosphodiester bond with the next incoming nucleotide fiveable.mewikipedia.orglibretexts.orgbyjus.compromegaconnections.com. Because the necessary nucleophile (the 3'-OH group) is missing, the polymerization reaction is arrested at the point of ddTTP incorporation. This effectively terminates the elongation of the DNA strand. This chain termination property is the foundation of the Sanger sequencing method, where the controlled incorporation of ddNTPs (including ddTTP) generates DNA fragments of varying lengths, each ending at a specific nucleotide. wikipedia.orglibretexts.orgbyjus.comfiveable.metaylorandfrancis.comsigmaaldrich.com

Enzymatic Specificity and Interactions of ddTTP with Nucleic Acid Polymerases

DNA polymerases are the enzymes responsible for incorporating nucleotides into a growing DNA chain. Their ability to interact with and incorporate ddTTP, despite its modified structure, is central to its function as a chain terminator.

Kinetic Characterization of ddTTP Incorporation by DNA Polymerases

Studies investigating the kinetics of ddTTP incorporation by various DNA polymerases have provided insights into the enzyme's interaction with this modified substrate. These studies often compare the kinetic parameters (such as Km and Vmax) for ddTTP incorporation versus the incorporation of the natural substrate, dTTP. While DNA polymerases generally prefer their natural dNTP substrates, they can still incorporate ddNTPs, albeit often with lower efficiency depending on the specific polymerase. mdpi.comnih.gov

For example, kinetic assays can measure the rate of product formation in the presence of varying concentrations of ddTTP. mdpi.comnih.gov The observed rates can be used to determine parameters like the apparent Michaelis constant (Km) for ddTTP, which reflects the affinity of the polymerase for ddTTP, and the catalytic rate constant (kcat) or maximum velocity (Vmax), which reflects the rate of incorporation once bound. mdpi.comnih.gov Differences in these parameters compared to dTTP indicate how readily a polymerase binds and incorporates the chain terminator. Some studies have shown that the rate of incorporation for different ddNTPs can vary for a single polymerase, suggesting subtle differences in how the enzyme handles each dideoxy analog. pnas.org

Substrate Selectivity and Fidelity Mechanisms of Polymerases in the Presence of ddTTP

DNA polymerases exhibit remarkable substrate selectivity and fidelity, ensuring that the correct nucleotide is incorporated opposite the template base. This fidelity is achieved through a combination of mechanisms, including proper base pairing, induced-fit conformational changes in the enzyme upon substrate binding, and in some cases, a proofreading exonuclease activity. libretexts.orgresearchgate.netnyu.edud-nb.info

In the presence of ddTTP, polymerases must still recognize the thymine (B56734) base for correct pairing with an adenine (B156593) template base. However, the modified sugar of ddTTP influences its interaction within the enzyme's active site. While the initial binding and base pairing might occur, the lack of the 3'-OH group affects subsequent steps in the catalytic cycle, particularly the conformational changes required for efficient phosphodiester bond formation and translocation. nyu.edu

Some studies suggest that steric constraints within the polymerase active site play a significant role in nucleotide selectivity, including discrimination against incorrect or modified nucleotides like ddTTP. d-nb.infonih.govcapes.gov.br The "tightness" or specific architecture of the active site can influence how well a non-canonical substrate fits and is processed. d-nb.info Although polymerases can incorporate ddTTP, their fidelity mechanisms contribute to a lower efficiency of incorporation compared to the natural dTTP, ensuring that chain termination occurs at a controllable frequency in applications like sequencing. nih.gov

Structural Analysis of Polymerase-DNA-ddTTP Ternary Complexes

Structural studies, particularly using X-ray crystallography, have provided valuable insights into the molecular interactions within the active site of DNA polymerases when bound to DNA and an incoming nucleotide analog like ddTTP. pnas.orgnyu.edunih.govcapes.gov.brnih.gov These "ternary complexes" (polymerase-DNA-nucleotide) capture the enzyme in a state poised for catalysis.

Crystal structures of polymerases bound to ddNTPs (including ddTTP) and a primer/template DNA duplex reveal the precise positioning of the dideoxynucleotide within the active site. pnas.orgnih.govcapes.gov.br These structures show how the polymerase "fingers" domain often closes down over the nascent base pair (formed between the incoming ddNTP and the template base), creating a snug binding pocket. nyu.edunih.gov

X-ray Crystallographic Studies of Active Site Configurations

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of biological molecules at the atomic level, providing detailed insights into enzyme active sites and their interactions with substrates and inhibitors berstructuralbioportal.orgbiologiachile.cl. Studies utilizing X-ray crystallography have been instrumental in understanding how ddTTP interacts with the active sites of various DNA polymerases, including those from bacteria and retroviruses.

Crystal structures of DNA polymerases, such as the large fragment of Thermus aquaticus DNA polymerase I (Klentaq1) and rat DNA polymerase beta, in complex with DNA and ddTTP have been determined. These structures reveal the precise positioning of ddTTP within the enzyme's active site. In the case of Klentaq1, the active site residues surrounding the nascent base pair formed between the incoming ddNTP and the template base create a snug binding pocket that favors the fit of a correct Watson-Crick base pair capes.gov.br. However, when a mismatch occurs, such as a dG:ddTTP mismatch in the active site of a Bacillus fragment polymerase, the incoming ddTTP is displaced, and its triphosphate group is misaligned for attack by the primer 3'-OH, preventing catalysis researchgate.net.

Comparisons of enzyme structures bound to different dideoxynucleoside triphosphates (ddNTPs) have highlighted subtle differences in active site configurations. For instance, the ddGTP-bound complex of Klentaq1 shows a significant shift in the position of an arginine residue (Arg-660), which forms additional hydrogen bonds with the guanine (B1146940) base of ddGTP. This interaction is not observed to the same extent in complexes with ddATP, ddCTP, or ddTTP, suggesting that protein-nucleotide interactions can contribute to the enzyme's selectivity towards different ddNTPs pnas.orgrcsb.org.

X-ray crystallography has also been used to study the binding of dTTP (the natural counterpart of ddTTP) to enzymes like deoxycytidylate deaminase, providing insights into allosteric regulation and inhibitor binding sites nih.govnih.gov. Although this is not a DNA polymerase, these studies demonstrate the utility of crystallography in understanding nucleotide interactions with enzyme active sites.

Computational Modeling and Molecular Dynamics Simulations of Enzyme-ddTTP Interactions

Computational modeling and molecular dynamics (MD) simulations complement crystallographic studies by providing dynamic insights into the interactions between enzymes and ddTTP over time. These methods can simulate the flexibility of the enzyme and the ligand, revealing conformational changes and the stability of the enzyme-ddTTP complex.

MD simulations have been used to investigate the binding and catalysis of nucleotides by various enzymes. For example, simulations studying dTTP binding to the enzyme YhdE have shown how the enzyme's active site conformation (open vs. closed) affects substrate binding stability plos.orgnih.gov. While these studies focus on dTTP, the principles and methodologies are applicable to understanding ddTTP interactions.

Computational studies, including molecular dynamics, have also explored the selectivity of enzymes like human terminal deoxynucleotidyl transferase (TdT) towards different dNTPs and ddNTPs. These simulations can identify key amino acid residues in the active site that are crucial for nucleotide binding and discrimination mdpi.comnih.gov. By simulating the interactions at the molecular level, researchers can gain a deeper understanding of the forces and movements that govern ddTTP binding and the subsequent inhibition of DNA synthesis.

MD simulations can reveal how mutations in the enzyme affect its interaction with ddTTP and its catalytic activity. For instance, simulations have been used to study the impact of mutations on the selectivity and activity of TdT, suggesting how specific amino acid substitutions can alter the enzyme's preferences for different nucleotides mdpi.comnih.gov. This computational approach allows for the prediction of the effects of structural modifications on enzyme-inhibitor interactions.

Inhibitory Effects of ddTTP on Retroviral Reverse Transcriptase Enzymes

Dideoxythymidine triphosphate is a known inhibitor of retroviral reverse transcriptase (RT) enzymes, which are essential for the replication of retroviruses like HIV. RT uses an RNA template to synthesize viral DNA, a process that is targeted by nucleoside reverse transcriptase inhibitors (NRTIs), including those derived from dideoxynucleosides.

ddTTP functions as a chain terminator when incorporated into the growing viral DNA strand by RT. Because it lacks the 3'-hydroxyl group, the phosphodiester bond required for the addition of the next nucleotide cannot be formed, thus halting DNA elongation nih.gov. This mechanism is the basis for the antiviral activity of several NRTI drugs, which are phosphorylated in cells to their active triphosphate forms, such as ddTTP.

Studies have demonstrated the inhibitory effects of ddTTP on RT from various retroviruses, including Rauscher murine leukemia virus and Human Immunodeficiency Virus (HIV). In competitive inhibition assays, ddTTP competes with the natural substrate, dTTP, for binding to the RT active site. Research has shown that ddTTP can inhibit RT activity in a dose-dependent manner. nih.govasm.orgasm.org. The potency of ddTTP and other ddNTPs as inhibitors can be influenced by factors such as the template sequence and the specific RT enzyme nih.govoup.com.

Comparative studies with other dideoxynucleoside triphosphates and modified derivatives have provided insights into the structural requirements for RT inhibition. For example, the inhibitory potential of ddTTP and its derivatives modified at the 3' position has been examined, revealing differences in their effectiveness against RT nih.gov. These studies often involve determining kinetic parameters such as the inhibition constant (Ki), which quantifies the inhibitor's affinity for the enzyme.

Applications of Dideoxythymidine Triphosphate in Advanced Molecular Research Methodologies

Foundations in Nucleic Acid Sequencing Technologies

ddTTP plays a central role in the foundational techniques of nucleic acid sequencing, particularly the Sanger method.

Dideoxy Chain-Termination Sequencing (Sanger Sequencing) Principles

Sanger sequencing, also known as the chain-termination method, relies on the controlled interruption of DNA synthesis by the incorporation of ddNTPs. In a typical Sanger sequencing reaction, a DNA template, a primer, DNA polymerase, and a mixture of all four standard deoxynucleotide triphosphates (dNTPs - dATP, dGTP, dCTP, and dTTP) are combined. To this mixture, a small amount of one type of ddNTP (e.g., ddTTP) is added. wikipedia.orglibretexts.org When the DNA polymerase incorporates a ddTTP into the growing DNA strand, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating strand elongation at that point. libretexts.orgsigmaaldrich.combaseclick.eunih.gov This process generates a series of DNA fragments of varying lengths, all ending with the specific dideoxynucleotide used in that reaction. baseclick.eu

In the classical manual Sanger method, four separate reactions are performed, each containing a different ddNTP (ddATP, ddTTP, ddGTP, and ddCTP). wikipedia.orgsigmaaldrich.com The resulting fragments from each reaction are then separated by size using gel electrophoresis, typically on a denaturing polyacrylamide-urea gel. libretexts.org By comparing the positions of the terminated fragments across the four lanes, the DNA sequence can be read directly from the gel, from the shortest fragment to the longest. sigmaaldrich.com

Optimized Protocols for ddTTP-Mediated Strand Termination

Optimizing Sanger sequencing protocols involves carefully balancing the concentrations of dNTPs and ddNTPs to ensure terminations occur at virtually every position along the template DNA. The ratio of dNTPs to ddNTPs is critical; a higher ratio of dNTPs favors longer extension products, while a higher ratio of ddNTPs increases the frequency of termination, leading to shorter fragments. stackexchange.comfiveable.me If the concentration of a ddNTP, such as ddTTP, is too high relative to dTTP, premature termination will occur too frequently, resulting in an overabundance of short fragments and poor resolution of longer sequences. stackexchange.comfiveable.me Conversely, if the ddTTP concentration is too low, termination at thymine (B56734) positions will be infrequent, leading to a lack of fragments terminating in ddTTP and difficulty in determining the sequence at those points. fiveable.me Empirical determination of optimal dNTP/ddNTP ratios is often necessary, as polymerase efficiency and template characteristics can influence the incorporation rates. pnas.org For instance, studies have shown that different DNA polymerases incorporate ddNTPs with varying efficiencies compared to dNTPs, necessitating specific ratio adjustments for optimal results. pnas.orgpnas.org

Advancements in Automated Sanger Sequencing Utilizing ddTTP

The advent of automated Sanger sequencing significantly increased the throughput and efficiency of DNA sequencing. A key advancement was the development and use of fluorescently labeled ddNTPs, including labeled ddTTP. wikipedia.orglibretexts.orgbaseclick.eu This innovation allows all four chain-termination reactions to be performed in a single tube, as each of the four ddNTPs is tagged with a spectrally distinct fluorescent dye. wikipedia.orglibretexts.orgbaseclick.eu

In automated systems, after the termination reactions, the mixture of labeled DNA fragments is separated by size using capillary electrophoresis. wikipedia.orgsigmaaldrich.comabcam.com As the fragments pass a detection window, a laser excites the fluorescent tags, and detectors capture the emitted light at different wavelengths. sigmaaldrich.combaseclick.eu The color of the fluorescence indicates the identity of the terminal ddNTP (and thus the corresponding base in the template strand), and the order in which the fluorescent signals are detected, from shortest to longest fragment, reveals the DNA sequence. sigmaaldrich.combaseclick.eu The output is a chromatogram, displaying a series of colored peaks, each corresponding to a nucleotide in the sequence. libretexts.orgsigmaaldrich.com Automated sequencers can process multiple samples simultaneously, greatly accelerating the sequencing process compared to manual methods. libretexts.org

Role of Modified and Labeled ddTTPs in Sequence Detection

The development of modified and labeled ddNTPs was crucial for the automation and increased efficiency of Sanger sequencing.

Development and Application of Fluorescently Tagged ddTTP Analogs

Fluorescently tagged ddTTP analogs are synthesized by covalently attaching a fluorophore to the ddTTP molecule. These fluorophores are chosen to have distinct excitation and emission spectra, allowing them to be differentiated by the detector in automated sequencing instruments. wikipedia.orglibretexts.orgbaseclick.eu Common fluorophores used include derivatives of fluorescein (B123965) and rhodamine, among others. oup.com The attachment point of the fluorophore is typically at the base (thymine in the case of ddTTP) via a linker molecule, although attachment to the sugar or phosphate (B84403) groups has also been explored. The use of four different fluorescent dyes, one for each ddNTP (ddATP, ddTTP, ddGTP, and ddCTP), enables multiplexing, allowing all four termination reactions to occur in a single reaction vessel. wikipedia.orglibretexts.orgbaseclick.eu When a fluorescently labeled ddTTP is incorporated by the DNA polymerase, it terminates the chain, and the resulting fragment carries the fluorescent label corresponding to the terminal thymine base. sigmaaldrich.combaseclick.eu

Influence of Fluorophore Conjugation on Polymerase Kinetics and Selectivity

The addition of a relatively bulky fluorophore to a ddNTP can influence how efficiently and accurately DNA polymerases incorporate it compared to natural dNTPs or unlabeled ddNTPs. aatbio.com The polymerase must accommodate the modified nucleotide in its active site and catalyze the phosphodiester bond formation. The size, charge, and chemical nature of the fluorophore and the linker can affect the binding affinity of the labeled ddNTP to the enzyme, the rate of incorporation, and the enzyme's processivity (its ability to stay bound to the template and continue synthesis). frontiersin.org

Differences in the incorporation efficiency of the four different dye-labeled ddNTPs by a polymerase can lead to variations in peak heights and shapes in the sequencing chromatogram. wikipedia.org This can potentially affect the accuracy of base calling, particularly in regions with closely spaced peaks or in homopolymer runs. wikipedia.org Researchers have extensively studied and engineered DNA polymerases to improve their ability to efficiently and uniformly incorporate dye-labeled terminators. oup.comfrontiersin.org Optimization of reaction conditions, including buffer composition, salt concentrations, and the specific polymerase used, is also crucial to minimize biases caused by differential incorporation rates of labeled ddNTPs. pnas.orgoup.com Despite these challenges, the development of robust polymerases and optimized protocols has made fluorescent dye-terminator sequencing the standard for automated Sanger sequencing.

Innovative Nucleic Acid Analysis and Synthesis Techniques

Dideoxythymidine triphosphate and its derivatives play a significant role in innovative techniques for analyzing and synthesizing nucleic acids, enabling precise control over DNA elongation and modification.

Next-Generation Sequencing (NGS) Library Preparation Incorporating Dideoxynucleotides (e.g., ClickSeq)

Next-Generation Sequencing (NGS) library preparation is a crucial step in high-throughput sequencing, involving the conversion of nucleic acid samples into adapter-ligated DNA fragments suitable for sequencing qiagen.comtwistbioscience.com. Traditional methods often involve DNA fragmentation and enzymatic ligation of adapters qiagen.com. Techniques like ClickSeq offer alternative approaches by incorporating modified nucleotides, such as 3'-azido-dideoxythymidine triphosphate, during cDNA synthesis. illumina.combaseclick.euprotocols.io

ClickSeq is an RNA sequencing method that utilizes click chemistry for adapter ligation, bypassing the conventional fragmentation step illumina.combaseclick.eu. This method incorporates 3'-azido-dideoxynucleotides (AzNTPs) during the initial reverse transcription of RNA into cDNA. illumina.combaseclick.euprotocols.io The stochastic incorporation of these modified nucleotides leads to the termination of cDNA chain extension, generating cDNA fragments with 3'-azido groups. illumina.combaseclick.euprotocols.io These azido-blocked cDNA fragments are then "click-ligated" to alkyne-functionalized sequencing adapters. illumina.combaseclick.euprotocols.io This approach can result in lower error rates compared to standard methods that involve fragmentation. illumina.com

In the ClickSeq method, 3'-azido-dideoxythymidine triphosphate is one of the 3'-azido-dideoxynucleotides (AzNTPs) used during the reverse transcription process. Its incorporation into the nascent cDNA chain terminates further extension by reverse transcriptase due to the presence of the azido (B1232118) group at the 3' position instead of a hydroxyl group. illumina.combaseclick.euprotocols.io This results in a population of cDNA fragments of varying lengths, each terminated with a 3'-azido modification. illumina.combaseclick.euprotocols.io These azido-blocked ends are then available for the subsequent click chemistry reaction to attach sequencing adapters. illumina.combaseclick.euprotocols.io

Pyrophosphorolysis-Activated Polymerization (PAP) for Targeted Sequence Analysis

Pyrophosphorolysis-Activated Polymerization (PAP) is a nucleic acid amplification method that employs 3'-end blocked primers and couples pyrophosphorolysis and polymerization catalyzed by DNA polymerase. trilinkbiotech.compatsnap.comnih.gov In PAP, a primer is blocked at its 3' end with a non-extendable nucleotide, such as a dideoxynucleotide like ddTTP. trilinkbiotech.compatsnap.com This blocking prevents direct extension by DNA polymerase. patsnap.com When the blocked primer hybridizes to a complementary template, DNA polymerase can perform a pyrophosphorolysis reaction in the presence of pyrophosphate (PPi), removing the 3' terminal dideoxynucleotide and thereby activating the primer for extension. patsnap.comnih.gov This coupled reaction allows for allele-specific amplification, making PAP a valuable technique for detecting rare mutations. trilinkbiotech.comnih.gov The specificity of PAP arises from the requirement for both accurate pyrophosphorolysis and subsequent polymerization. nih.gov

Single Nucleotide Polymorphism (SNP) Genotyping and Detection Assays

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation in humans and are widely used as markers in genetic research, disease diagnostics, and pharmacogenomics. promega.comannualreviews.org Dideoxynucleotides, including ddTTP, are fundamental to many SNP genotyping and detection assays, primarily through their use in single nucleotide extension reactions. promega.comannualreviews.orgnih.govmethods.infooup.com

Single Nucleotide Extension (SNE) is a widely used principle for SNP genotyping. promega.comoup.com In this method, a primer is designed to anneal to the target DNA immediately upstream of the SNP site. promega.commethods.infojove.comsemanticscholar.org The primer is then extended by a DNA polymerase with a single dideoxynucleotide that is complementary to the nucleotide at the polymorphic site. promega.commethods.infooup.comsemanticscholar.org If ddTTP is included in the reaction mixture, along with labeled or otherwise detectable dideoxynucleotides corresponding to the other bases (ddATP, ddCTP, ddGTP), incorporation of ddTTP indicates that the corresponding base on the template strand at the SNP position is adenine (B156593). promega.comnih.govmethods.infooup.com Since dideoxynucleotides terminate chain elongation, only a single nucleotide is added to the primer. abcam.commethods.infooup.com The incorporated dideoxynucleotide, and thus the SNP allele, is identified through various detection methods, such as fluorescence or mass spectrometry, depending on how the ddNTPs are labeled or modified. promega.comnih.govjove.comcnrgh.frnih.govfrontiersin.org

Microarray-based minisequencing is an application of the SNE principle that allows for the parallel analysis of numerous SNPs. nih.govoup.comnih.gov In this format, oligonucleotide primers are immobilized on a solid surface, such as a glass slide. nih.govoup.comnih.gov Each primer is designed to be complementary to a sequence immediately adjacent to a specific SNP site in the target DNA. nih.govnih.gov Amplified target DNA is hybridized to the immobilized primers. nih.govnih.gov A primer extension reaction is then performed using a DNA polymerase and a mixture of labeled dideoxynucleotides, including labeled ddTTP. promega.comnih.govoup.comnih.gov Only the correct, complementary labeled ddNTP will be incorporated at the 3' end of each primer, extending it by a single base corresponding to the SNP allele. promega.comnih.govoup.comnih.gov The incorporated label is then detected on the microarray, allowing for the simultaneous genotyping of multiple SNPs. promega.comnih.govnih.gov The use of fluorescently labeled ddNTPs is common in this approach, with different dyes used for each base, enabling multicolor detection. promega.comnih.gov Studies have examined the efficiency of different polymerases and the impact of dye labeling on ddNTP incorporation in microarray-based minisequencing. promega.comnih.govisfg.org

Principles of Single Nucleotide Extension (SNE) Using ddTTP

Enzymatic DNA Labeling and Chemical Modification using Modified Dideoxynucleotides

Dideoxythymidine triphosphate (ddTTP) is a synthetic analog of deoxythymidine triphosphate (dTTP) that plays a crucial role in molecular biology, primarily due to the absence of a hydroxyl group at the 3' carbon of its deoxyribose sugar. This structural difference prevents the formation of a phosphodiester bond with the next incoming nucleotide during DNA synthesis, effectively terminating chain elongation when incorporated by a DNA polymerase nih.govnih.govCurrent time information in Riverside County, US.nih.govnih.gov. While this chain-terminating property is fundamental to techniques like Sanger sequencing nih.gov, modified versions of ddTTP, including those with chemical tags, extend its utility to enzymatic DNA labeling and subsequent chemical modification.

Enzymatic incorporation of modified dideoxynucleotides allows for the precise introduction of labels or reactive chemical handles at specific positions within a DNA molecule. A key enzyme facilitating this is Terminal Deoxynucleotidyl Transferase (TdT). TdT is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides and dideoxynucleotides to the 3'-hydroxyl terminus of single- or double-stranded DNA molecules. This property makes TdT particularly valuable for 3'-end labeling of DNA fragments.

Modified ddNTPs, including modified ddTTP, can be efficiently incorporated by TdT at the 3' end of DNA. These modifications can include the attachment of fluorescent dyes, biotin, digoxigenin, or chemical groups such as azides. The incorporation of a single modified dideoxynucleotide at the 3' terminus results in a specifically labeled DNA molecule, as the absence of the 3'-OH group prevents further extension by TdT or other polymerases.

Beyond simple labeling, modified ddTTPs containing reactive chemical handles enable subsequent chemical modification of the DNA. A prominent example is the use of 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate (3'-Azido-ddTTP). This modified nucleotide contains an azide (B81097) group, which is a bioorthogonal chemical handle. Enzymes like TdT can incorporate 3'-Azido-ddTTP at the 3' end of DNA. Once incorporated, the azide group serves as a versatile anchor for attaching various molecules bearing complementary reactive groups (e.g., alkynes) through highly efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This chemoenzymatic approach allows for the modular attachment of a wide range of labels, probes, or functional molecules to the enzymatically labeled DNA.

Detailed research findings highlight the efficiency of enzymatic incorporation of modified ddTTPs and the subsequent chemical modification. Studies have investigated the acceptance of various modified nucleotides by different polymerases, including TdT. For instance, 3'-Azido-ddTTP has been shown to be well-accepted by TdT for enzymatic incorporation at the 3'-end of RNA and DNA, which is beneficial for modular labeling approaches. The efficiency of the subsequent click chemistry reaction depends on factors such as the type of click chemistry employed and the design of the linker attaching the azide group to the nucleotide.

Research has demonstrated that TdT-mediated incorporation of azide-modified nucleotides, followed by click chemistry, is an efficient strategy for 3'-terminal DNA labeling. This method allows for the attachment of fluorescent dyes or other tags to DNA fragments, which is useful in various applications, including the preparation of labeled probes for hybridization studies or for generating libraries for next-generation sequencing (NGS). The ability to introduce site-specific modifications at the 3'-end without complex synthesis offers significant advantages in creating labeled DNA for diverse research and diagnostic applications.

While specific quantitative data tables detailing incorporation rates or labeling efficiencies for ddTTP|AS were not found in the provided snippets, research in this area typically involves quantifying the amount of labeled DNA produced after enzymatic reaction and subsequent chemical modification.

Example Data Representation (Conceptual Table)

Research findings on enzymatic labeling and chemical modification using modified ddTTP could be presented in tables detailing:

| Modified Nucleotide (e.g., 3'-Azido-ddTTP) | Enzyme (e.g., TdT) | DNA Substrate | Incorporation Efficiency (%) | Subsequent Chemical Modification Reaction | Labeling Efficiency (%) | Application |

| 3'-Azido-ddTTP | TdT | Oligonucleotide | [Quantitative Value] | CuAAC with Alkyne-Dye | [Quantitative Value] | 3'-End Labeling for Probes |

| 3'-Azido-ddTTP | TdT | DNA fragment | [Quantitative Value] | SPAAC with Strained Alkyne-Biotin | [Quantitative Value] | Library Prep for NGS |

Such tables would provide specific experimental conditions and quantitative outcomes, illustrating the effectiveness of using modified ddTTPs for enzymatic labeling and subsequent chemical modification.

The use of modified dideoxynucleotides, particularly ddTTP analogs with chemical handles like azide groups, combined with enzymes like TdT and efficient chemical reactions like click chemistry, represents a powerful approach for enzymatic DNA labeling and chemical modification, enabling advanced molecular research methodologies.

Theoretical Frameworks and Future Directions in Ddttp Research

Conceptual Contributions to Understanding DNA Replication and Repair Pathways

Research utilizing ddTTP has significantly contributed to the conceptual understanding of DNA replication and repair mechanisms. By acting as a chain terminator, ddTTP can be employed to probe the activity and processivity of various DNA polymerases involved in these crucial cellular processes. Studies have used ddTTP as an inhibitor to differentiate the roles of different DNA polymerases in DNA repair pathways. For instance, research investigating the repair of ionizing radiation-induced DNA strand breaks utilized ddTTP to assess the involvement of human DNA polymerase β, δ, and ε. The presence of ddTTP was shown to diminish repair mediated by DNA polymerase β, indicating its inhibitory effect on this enzyme's activity in the repair process. oup.com Furthermore, the use of ddTTP has provided insights into mitochondrial DNA replication and repair. researchgate.net Investigations into novel DNA polymerases, such as one found in rice, have also employed ddTTP to characterize their polymerase activity and understand their potential roles in plant DNA replication and repair, particularly under environmental stresses like UV bombardment. oup.com These studies highlight how ddTTP serves as a valuable tool for dissecting the specific functions of different DNA polymerases within the complex networks of DNA replication and repair.

Methodological Enhancements for High-Throughput Genomic Investigations

The application of ddTTP has been foundational in the development of high-throughput genomic investigation methods, most notably in Sanger sequencing. The classical Sanger sequencing method relies on the random incorporation of chain-terminating dideoxynucleotides, including ddTTP, by DNA polymerase during in vitro DNA replication. wikipedia.orglibretexts.orgsigmaaldrich.commicrobenotes.com This process generates a series of DNA fragments of varying lengths, each terminated at a specific nucleotide. wikipedia.orgabcam.com The advent of automated Sanger sequencing revolutionized high-throughput DNA analysis, largely due to the development of fluorescently labeled ddNTPs, including ddTTP. wikipedia.orglibretexts.orgsigmaaldrich.commicrobenotes.comwou.eduresearchgate.net These labeled terminators allow for the separation and detection of DNA fragments in a single reaction, significantly increasing the efficiency and throughput of sequencing. wikipedia.orglibretexts.org While next-generation sequencing (NGS) technologies have largely supplanted Sanger sequencing for large-scale genome projects, the Sanger method, enabled by ddNTPs, remains valuable for smaller-scale sequencing tasks, validation of NGS results, and applications in public health initiatives. wikipedia.org The principle of chain termination facilitated by ddTTP was a critical methodological enhancement that paved the way for early high-throughput DNA sequencing capabilities.

Development of Novel ddTTP-Based Probes and Reagents for Molecular Diagnostics Research

The principle of chain termination mediated by ddTTP has implications for the development of novel probes and reagents in molecular diagnostics research. The use of labeled terminators, such as fluorescently labeled ddTTP, in methods for analyzing target DNA molecules is relevant to diagnostic applications. esciinfo.com While specific examples of novel ddTTP-based probes beyond their use as terminators in sequencing or related detection methods are not extensively detailed in the provided results, the broader field of molecular diagnostics utilizes a range of probes and reagents for detecting and identifying specific nucleic acid sequences. googleapis.comneb.comegmdx.compromega.ro The ability of ddTTP to halt DNA synthesis in a sequence-specific manner when incorporated opposite a complementary base suggests potential for its inclusion in the design of diagnostic assays that rely on controlled DNA synthesis or termination events. Future research could explore modifying ddTTP or incorporating it into more complex probe designs for enhanced specificity or novel detection mechanisms in molecular diagnostic applications.

Interdisciplinary Research Integrating ddTTP Studies with Structural Biology and Enzyme Engineering

Research involving ddTTP is increasingly integrated with structural biology and enzyme engineering to gain a deeper understanding of DNA polymerase function and to engineer enzymes with desired properties. Structural biology techniques, such as X-ray crystallography, are used to elucidate the three-dimensional structures of DNA polymerases and their interactions with nucleotides and nucleotide analogs like ddTTP. dtu.dkcas.cz Understanding these structural interactions at an atomic level provides insights into the catalytic mechanisms of polymerases and how ddTTP acts as a terminator. cas.cz Enzyme engineering approaches aim to modify DNA polymerases to improve their efficiency, specificity, or other characteristics for various applications, including sequencing and diagnostics. esciinfo.comdtu.dkau.dk Studies using ddTTP as an inhibitor or substrate analog can inform enzyme engineering efforts by revealing how modifications to the polymerase affect its interaction with terminating nucleotides. oup.comoup.comnih.gov This interdisciplinary research can lead to the development of engineered polymerases that are more efficient at incorporating labeled ddNTPs for improved sequencing technologies or that exhibit altered sensitivity to termination for specific diagnostic assays. The integration of ddTTP studies with structural insights and engineering techniques is crucial for advancing our understanding of DNA-modifying enzymes and developing novel biotechnological tools. oup.com

Q & A

Basic: What is the role of ddTTP in the Sanger DNA sequencing method?

ddTTP (2',3'-dideoxythymidine-5'-triphosphate) acts as a chain-terminating inhibitor in Sanger sequencing. When incorporated into a growing DNA strand during replication, its lack of a 3'-hydroxyl group prevents further elongation, generating truncated fragments. These fragments are resolved via gel electrophoresis to determine the DNA sequence .

Methodological Insight :

- Use ddTTP in a reaction mix containing dNTPs and a DNA polymerase. Adjust the ddTTP:dTTP ratio to control fragment lengths (e.g., higher ddTTP concentrations yield shorter fragments) .

- Example: In early experiments, a 1:10 ratio of ddTTP to dTTP produced fragments terminating at thymine residues, visualized as distinct bands on autoradiographs .

Basic: How does ddTTP terminate DNA synthesis at the molecular level?

ddTTP lacks a 3'-OH group, essential for phosphodiester bond formation. When incorporated by DNA polymerases, elongation ceases, producing fragments with ddTTP at their 3' ends. This mechanism underpins its use in sequencing and polymerase activity studies .

Methodological Insight :

- Validate termination efficiency using gel electrophoresis or capillary sequencing.

- Monitor polymerase fidelity by comparing termination rates between wild-type and mutant enzymes .

Advanced: How do structural interactions between ddTTP and DNA polymerases influence termination efficiency?

Crystallographic studies reveal that ddTTP binds to the polymerase active site, stabilized by residues like R386 and R275 in human DNA polymerase λ. These interactions position the ddTTP for incorporation but prevent subsequent elongation .

Methodological Insight :

- Use X-ray crystallography or cryo-EM to resolve polymerase-ddTTP-DNA ternary complexes.

- Mutagenesis of key residues (e.g., R386A) can disrupt ddTTP binding, providing mechanistic insights .

Advanced: How does ddTTP differentially inhibit DNA polymerases α, β, and γ?

ddTTP exhibits varying inhibitory effects: polymerase γ > β > α. This specificity is leveraged to dissect roles of polymerases in replication/repair. For example, parvovirus H-1 DNA replication requires both polymerase α (aphidicolin-sensitive) and γ (ddTTP-sensitive) .

Methodological Insight :

- Conduct kinetic assays with purified polymerases and increasing ddTTP concentrations.

- Use inhibitors like aphidicolin (targets α) alongside ddTTP to isolate contributions of specific polymerases .

Advanced: How do researchers optimize ddTTP concentrations for sequencing or enzymatic studies?

Optimal ddTTP concentrations balance termination efficiency and fragment resolution. Excess ddTTP causes premature termination, while insufficient amounts reduce read length.

Methodological Insight :

- Titrate ddTTP:dTTP ratios (e.g., 1:5 to 1:100) and analyze fragment distributions via gel electrophoresis.

- Example: Early Sanger sequencing used 1:20 ddTTP:dTTP to generate readable ladders .

Advanced: How can contradictions in ddTTP's effects on viral DNA replication be resolved?

In SV40 replication, ddTTP does not inhibit initiation, unlike aphidicolin. This suggests polymerase α is critical for initiation, while ddTTP-sensitive polymerases (e.g., γ) function in elongation.

Methodological Insight :

- Combine time-course experiments with chain terminators (e.g., add ddTTP at 10–240 seconds post-replication start) to delineate polymerase roles .

Methodological: How to ensure ddTTP purity and stability in experiments?

- Store ddTTP at -20°C in neutral buffers (pH 7.0–7.5) to prevent degradation.

- Verify purity via HPLC or mass spectrometry before critical experiments .

Advanced: What novel applications of ddTTP exist beyond sequencing?

ddTTP is used to study reverse transcriptase activity in LINE-1 elements and to model drug resistance (e.g., HIV RT inhibitors like AZT). Structural modeling of ddTTP binding informs inhibitor design .

Methodological Insight :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.